tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
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Description
Tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.304. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis Routes
An efficient, scalable synthesis route for the enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been developed, highlighting significant improvements over original routes. This synthesis involves an innovative approach starting from commercially available chiral lactone, emphasizing an elegant epimerization/hydrolysis step for the undesired diastereoisomer, avoiding tedious purification and achieving significant yields over multiple chemical transformations (Maton et al., 2010).
Stereoselective Synthesis
Research has demonstrated a stereoselective and scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, where the stereoselectivity of a cyclopropanation step could be controlled by the functional group at C-α, showcasing the versatility and precision in manipulating the stereochemistry of such compounds (Wang Gan et al., 2013).
Application in Nucleoside Analogues
The compound has also served as a precursor or intermediate in the synthesis of nucleoside analogues, showing its utility in the design of molecules with potential biological activity. Such applications are critical in the development of therapeutic agents, demonstrating the compound's relevance in medicinal chemistry (Marquez et al., 1996).
Synthesis of Piperidine Derivatives
Additionally, methodologies have been developed for the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, which further exemplifies the compound's role in creating structurally complex and functionally diverse molecules. Such synthetic endeavors are essential for the exploration of new chemical spaces in drug discovery and development (Moskalenko & Boev, 2014).
Properties
IUPAC Name |
tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8(7-14)5-12(4)6-9(12)13/h8-9,14H,5-7H2,1-4H3/t8-,9+,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPQGEGCVGXHSS-SBMIAAHKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(N(C1C2)C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H](N([C@@H]1C2)C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.